1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure
Mechanism of Action
Target of Action
It is known that a related compound, urapidil, which can be synthesized from 1-(2-methoxyphenyl)piperazine , acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood–brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Mode of Action
The related compound urapidil’s unique mechanism allows it to prevent reflex tachycardia in patients .
Biochemical Pathways
Urapidil, a related compound, is known to affect the α-adrenergic and 5ht-1a receptor pathways .
Pharmacokinetics
Urapidil, a related compound, is known for its rapid onset of action and ease of controllability .
Result of Action
Urapidil, a related compound, is known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Action Environment
The related compound urapidil has been developed in a variety of dosage forms including injections, oral capsules, and eye drops , suggesting that its action and efficacy can be influenced by the route of administration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but a different core structure, used in the synthesis of pharmaceuticals.
2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, used as an intermediate in organic synthesis.
1-(2-Methoxyphenyl)-2-nitroethene: A compound with a methoxyphenyl group and a nitroethene moiety, used in the synthesis of various organic compounds.
Uniqueness
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGDRYFCIHDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169734 | |
Record name | N-(2-Methoxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-68-6 | |
Record name | N-(2-Methoxyphenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17392-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyphenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17392-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methoxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-METHOXYPHENYL)MALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the spatial arrangement of the aromatic rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione?
A1: The molecule this compound consists of a methoxybenzene ring attached to a 1H-pyrrole-2,5-dione ring. The research indicates that these two rings are not coplanar, exhibiting a dihedral angle of 75.60° between them []. This non-planar arrangement could be significant for potential interactions with biological targets or in material science applications.
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